4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-prop-1-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h6-7H,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPMASWDWLENMV-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83947-58-4, 72824-05-6 | |

| Record name | 4,4,5,5-tetramethyl-2-[(1E)-prop-1-en-1-yl]-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propen-1-ylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical properties of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

An In-depth Technical Guide to the Physical and Chemical Properties of Propenyl-Substituted Pinacol Boronate Esters

This guide provides a comprehensive overview of the physical, chemical, and safety properties of propenyl-substituted 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes. These organoboron compounds are pivotal reagents in modern organic synthesis, valued for their stability and versatility in forming carbon-carbon and carbon-heteroatom bonds. A critical aspect of this class of compounds is the existence of structural isomers based on the position of the double bond and the boron-carbon bond. This document will elucidate the properties of these isomers, with a primary focus on the most extensively characterized and commercially available isomer, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane , due to the wealth of available scientific data.

Understanding the Isomerism of Propenyl Pinacol Boronates

The general formula C₉H₁₇BO₂ for propenyl pinacol boronate esters can correspond to three distinct structural isomers. The location of the double bond relative to the pinacol boronate group defines the reactivity and nomenclature of each isomer. It is imperative for researchers to distinguish between these isomers to ensure the desired reactivity and outcome in their synthetic endeavors.

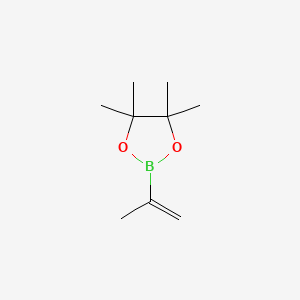

Caption: General synthesis of alkenyl pinacol boronates.

Safety and Handling Protocols

4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane is classified as a hazardous substance. [1][2]Adherence to strict safety protocols is mandatory.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapor [1][2] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation [1][2] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation [1][2] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation [1][2] |

Safe Handling Workflow:

The following workflow must be followed to minimize risk of exposure and accidents.

Caption: Mandatory workflow for safe handling and disposal.

-

Precautions for Safe Handling: Handle in a well-ventilated place, preferably a chemical fume hood. [2]Wear suitable protective clothing, including gloves and eye/face protection. [3]Avoid formation of aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. [2]* Conditions for Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from heat and ignition sources. [2]Recommended storage is under refrigeration (2-8°C). [4]

Part 4: Applications in Organic Synthesis

The primary application of alkenyl pinacol boronates is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. [5]These reactions are a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules, particularly in the fields of pharmaceuticals, agrochemicals, and materials science. [5][6] The pinacol ester group offers enhanced stability compared to the corresponding boronic acid, allowing for easier handling, purification, and a broader tolerance of functional groups in the coupling partners. The isopropenyl boronate, for example, serves as a versatile building block for introducing the isopropenyl moiety onto aromatic or vinylic systems.

Caption: Role in Suzuki-Miyaura cross-coupling.

Beyond Suzuki-Miyaura couplings, these reagents can participate in other important transformations, including:

-

Inverse-electron-demand Diels-Alder reactions [4]* Simmons-Smith Cyclopropanation [4]* Stereoselective aldol reactions [4]

Conclusion

4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane and its isomers are valuable and versatile reagents in synthetic organic chemistry. Their stability, predictable reactivity, and utility in robust C-C bond-forming reactions have solidified their place in the synthetic chemist's toolbox. A thorough understanding of their specific isomeric structures, physical properties, and safety requirements is paramount for their successful and safe implementation in research and development.

References

-

PubChem. 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane. [Link]

-

MySkinRecipes. 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

-

PubChem. 4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane. [Link]

-

XiXisys. GHS 11 (Rev.11) SDS for CAS: 126726-62-3. [Link]

-

Chem-Impex. 4,4,5,5-Tetrametil-1,3,2-dioxaborolano. [Link]

-

Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Synthesis Applications of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. [Link]

-

PubChem. 4,4,5,5-Tetramethyl-2-(prop-2-en-1-yl)-1,3,2-dioxaborolane. [Link]

-

PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]

-

ResearchGate. 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. [Link]

Sources

- 1. 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane | C9H17BO2 | CID 10997426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 126726-62-3 Name: 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane2-Isopropenyl-4,4,5,5-tetramethyl-[1,3,2]dioxaboralaneIsopropenylboronic acid pinacol ester [xixisys.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 异丙烯基硼酸频哪醇酯 contains BHT as stabilizer, 94.5% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,4,5,5-tetramethyl-2-(2-(m-tolyl)prop-1-en-1-yl)-1,3,2-dioxaborolane [myskinrecipes.com]

- 6. chemimpex.com [chemimpex.com]

A Guide to the Stability and Storage of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

Abstract

4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, a key vinyl boronate ester in organic synthesis, is instrumental in forming carbon-carbon bonds, particularly through Suzuki-Miyaura cross-coupling reactions. However, the efficacy and reproducibility of reactions employing this reagent are critically dependent on its purity and stability. This guide provides an in-depth analysis of the factors affecting the stability of this compound and outlines rigorous, field-proven protocols for its optimal storage and handling. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to ensure experimental success and maintain the integrity of this valuable synthetic building block.

Compound Profile and Inherent Instabilities

This compound, also known as (E)-1-propenylboronic acid pinacol ester, is a colorless to pale yellow liquid. Its utility is derived from the pinacolboronate functional group, which, while more stable than the corresponding boronic acid, is susceptible to specific degradation pathways. The presence of the vinyl group also introduces unique reactivity considerations.

The primary stability challenges are rooted in the nature of the boron-carbon and boron-oxygen bonds:

-

Hydrolytic Instability: The most significant degradation pathway for pinacol boronate esters is hydrolysis.[1] The presence of water, even atmospheric moisture, can lead to the reversible cleavage of the boronate ester to form the corresponding 1-propenylboronic acid and pinacol.[1] While pinacol esters are generally more resistant to hydrolysis than other boronic esters, prolonged exposure to moisture will compromise the reagent's integrity.[1][2] This degradation is problematic as the resulting boronic acid has different physical properties and reactivity, which can complicate stoichiometry and reaction outcomes.[1]

-

Oxidative Sensitivity: Like many organoboron compounds, vinyl boronate esters can be susceptible to oxidation. The carbon-boron bond can be cleaved under oxidative conditions, a process that can be accelerated by exposure to air (oxygen) and light.[2][3] This degradation can lead to the formation of various byproducts, reducing the effective concentration of the desired reagent.

-

Thermal and Photochemical Sensitivity: While moderately stable at room temperature for short periods, elevated temperatures can accelerate degradation pathways. The compound is also classified as a flammable liquid, necessitating precautions against heat and ignition sources.[4][5] Exposure to UV light can potentially induce isomerization or polymerization of the vinyl group, further compromising sample purity.

Core Protocols for Storage and Handling

To mitigate the inherent instabilities of this compound, the following protocols are not merely recommendations but are critical for preserving the compound's chemical integrity.

Long-Term Storage Protocol

The primary objective of long-term storage is to create an environment that is cold, dry, and inert.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Significantly reduces the rate of all potential degradation reactions, including hydrolysis and oxidation.[6] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative and hydrolytic degradation. |

| Container | Tightly sealed amber glass vial/bottle with a PTFE-lined cap | Amber glass protects the compound from light. A PTFE-lined cap provides a superior seal against moisture and air ingress compared to other liners. |

| Handling | Use of Schlenk techniques or a glovebox | Minimizes exposure to the atmosphere during storage and retrieval. |

Experimental Workflow: A Step-by-Step Handling Protocol

The transition from storage to reaction vessel is a point of high vulnerability for the compound. The following procedure ensures minimal exposure to atmospheric contaminants.

Objective: To accurately dispense the liquid boronate ester for use in a chemical reaction.

Required Equipment:

-

Inert atmosphere glovebox or Schlenk line

-

Dry, argon-purged glassware (reaction flask, syringes, needles)

-

Properly stored vial of this compound

-

Dry, degassed solvent

Procedure:

-

Preparation: Ensure the reaction flask is properly dried in an oven and cooled under a stream of argon or nitrogen.

-

Inerting: If using a Schlenk line, subject the reaction flask to at least three cycles of vacuum followed by backfilling with inert gas.

-

Temperature Equilibration: Remove the boronate ester vial from the -20°C freezer and allow it to warm to room temperature in a desiccator. Causality: This crucial step prevents atmospheric moisture from condensing on the cold vial surface and being introduced when the cap is opened.

-

Inert Transfer: Once at room temperature, transfer the vial into a glovebox. If a glovebox is not available, open the vial under a positive pressure of inert gas (e.g., via a needle connected to the Schlenk line).

-

Dispensing: Using a dry, gas-tight syringe that has been flushed with inert gas, carefully withdraw the required volume of the liquid ester.

-

Addition: Immediately add the ester to the reaction flask, typically containing the solvent or other reaction components under an inert atmosphere.

-

Resealing and Storage: Securely reseal the vial cap, purge the headspace with inert gas, and promptly return the vial to the -20°C freezer.

Visualization of Primary Degradation Pathway

To maintain the integrity of the reagent, it is crucial to understand its primary mode of decomposition. The diagram below illustrates the hydrolytic degradation of the pinacol ester into its corresponding boronic acid and pinacol.

Caption: Primary degradation of the boronate ester via hydrolysis.

Conclusion and Best Practices

The stability of this compound is finite and highly dependent on storage and handling conditions. Its primary vulnerabilities are hydrolysis and oxidation. By implementing a stringent protocol of storing the compound at -20°C under an inert atmosphere and utilizing meticulous anhydrous and anaerobic transfer techniques, researchers can ensure its viability for high-stakes applications in pharmaceutical and materials science research. Regular analytical checks for purity are recommended for lots that have been stored for extended periods or subjected to multiple uses.

References

- ChemicalBook.4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane.

- National Institutes of Health.A Method for the Deprotection of Alkylpinacolyl Boronate Esters.

- Taylor & Francis Online.ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC.

- ResearchGate.Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- eScholarship.org.Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions.

- Semantic Scholar.Stability of Boronic Esters to Hydrolysis : A Comparative Study.

- TCI Chemicals.SAFETY DATA SHEET - 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- PubChem.4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane.

- ChemicalBook.4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane | 72824-05-6.

- XiXisys.GHS 11 (Rev.11) SDS for 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Sigma-Aldrich.4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.

- Organic Syntheses.boronic esters.

- ChemScene.4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane,98% (stabilized with TBC).

- ResearchGate.Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.

- PubChem.4,4,5,5-Tetramethyl-2-(2-methylprop-1-en-1-yl)-1,3,2-dioxaborolane.

- ChemicalBook.4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane Chemical Properties.

- PubMed.Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2).

- BenchChem.Storage and handling guidelines for organoboronic acids to prevent decomposition.

- National Institutes of Health.Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction.

- ERA - University of Alberta.Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins.

- ChemRxiv.A Water-Stable Boronate Ester Cage.

- TCI America.4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (stabilized with Phenothiazine).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 126726-62-3 Name: 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane2-Isopropenyl-4,4,5,5-tetramethyl-[1,3,2]dioxaboralaneIsopropenylboronic acid pinacol ester [xixisys.com]

- 6. chemscene.com [chemscene.com]

An In-Depth Technical Guide to (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: Synthesis, Applications, and Core Principles for Drug Development Professionals

Introduction: The Strategic Value of Alkenyl Boronate Esters in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within the demanding sphere of pharmaceutical and agrochemical development, the strategic deployment of versatile building blocks is paramount. Among these, organoboron compounds, and specifically alkenyl boronate esters, have carved an indispensable niche. Their stability, coupled with predictable reactivity in a host of powerful cross-coupling reactions, allows for the efficient and modular construction of complex molecular architectures.[1][2] This guide focuses on a key exemplar of this class: (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane , a reagent prized for its utility in introducing the propenyl moiety, a common structural motif in biologically active molecules.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper understanding of the causality behind experimental choices, ensuring that the protocols described are not just recipes, but self-validating systems grounded in established chemical principles.

Core Identification and Physicochemical Properties

A crucial first step in the effective utilization of any chemical reagent is its unambiguous identification and a thorough understanding of its physical and chemical characteristics.

Nomenclature and Isomeric Specificity

The subject of this guide is specifically the (E)-isomer of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane. It is imperative to distinguish this from its isomer, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane (isopropenylboronic acid pinacol ester), which possesses a different CAS number and exhibits distinct reactivity.

-

Systematic Name: (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

-

Common Synonyms: (E)-1-Propenylboronic Acid Pinacol Ester, trans-1-Propenylboronic acid pinacol ester[3][4]

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. These data are essential for reaction planning, safety assessments, and purification strategies.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇BO₂ | [6] |

| Molecular Weight | 168.04 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 60 °C @ 1 mmHg | [7] |

| Density | 0.881 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.433 | [4] |

| Flash Point | 53.3 °C (127.9 °F) | [4] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere |

Synthesis of (E)-4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane

The most common and efficient method for the synthesis of this alkenyl boronate ester is the hydroboration of propyne with pinacolborane (HBpin).[8] This reaction exemplifies a cornerstone of organoboron chemistry, offering high regio- and stereoselectivity.

Reaction Principle: Hydroboration of Alkynes

Hydroboration involves the addition of a boron-hydrogen bond across a carbon-carbon multiple bond. In the case of terminal alkynes like propyne, the boron atom adds to the terminal carbon, and the hydrogen atom adds to the internal carbon. The reaction typically proceeds via a syn-addition, leading to the (E)- or trans-alkenyl boronate ester. While the uncatalyzed reaction is possible, transition metal catalysts are often employed to enhance reaction rates and ensure high selectivity.

Caption: Synthesis via hydroboration of propyne.

Detailed Experimental Protocol: Synthesis of (E)-1-Propenylboronic Acid Pinacol Ester

This protocol is a representative procedure based on established hydroboration methodologies.[9]

Materials and Equipment:

-

Pinacolborane (HBpin)

-

Propyne (can be bubbled through the reaction mixture or used as a solution)

-

Anhydrous toluene or THF

-

Palladium catalyst (e.g., Pd(PPh₃)₄) or Rhodium catalyst (e.g., Wilkinson's catalyst)

-

Schlenk flask or three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and inert gas inlet (Argon or Nitrogen)

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve pinacolborane (1.0 eq) in anhydrous toluene.

-

Catalyst Addition: Add the transition metal catalyst (e.g., 1-3 mol%) to the solution.

-

Propyne Addition: Cool the reaction mixture to 0 °C and slowly bubble propyne gas through the solution for a predetermined time, or add a solution of propyne in the reaction solvent dropwise. The reaction progress should be monitored by GC-MS or TLC.

-

Reaction Completion: Once the starting material is consumed, allow the reaction to warm to room temperature.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can then be purified.

-

Purification: Purify the residue by vacuum distillation to yield the pure (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane as a colorless liquid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of (E)-1-propenylboronic acid pinacol ester is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10] This palladium-catalyzed reaction forges a carbon-carbon bond between the alkenyl boronate ester and an organic halide or triflate, providing a powerful method for the synthesis of more complex molecules.[11]

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X).

-

Transmetalation: The organic group from the boronate ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

Caption: The Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol provides a general procedure for the coupling of (E)-1-propenylboronic acid pinacol ester with a generic aryl bromide.

Materials and Equipment:

-

(E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/water)

-

Schlenk tube or similar reaction vessel for inert atmosphere reactions

-

Standard workup and purification equipment (silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a Schlenk tube, add the aryl bromide, (E)-1-propenylboronic acid pinacol ester, the base, and the palladium catalyst.

-

Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. Then, add the degassed solvent system.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl-propenyl compound.

Applications in Drug Development and Medicinal Chemistry

While direct applications of (E)-1-propenylboronic acid pinacol ester in final drug structures are less common, its true value lies in its role as a key intermediate for the synthesis of more complex and biologically relevant motifs.

Gateway to Cyclopropyl Structures

A significant application of this reagent is as a precursor for the synthesis of trans-2-Methyl-cyclopropyl Boronic Acid Pinacol Ester .[3] Cyclopropyl rings are highly sought-after in medicinal chemistry as they can act as bioisosteres for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity. The synthesis of this cyclopropyl boronate from the propenyl boronate typically involves a Simmons-Smith or related cyclopropanation reaction. This downstream intermediate can then be used in further Suzuki-Miyaura couplings to introduce the valuable trans-2-methyl-cyclopropyl group into drug candidates.[12]

Role in Fragment-Based Drug Discovery and Lead Optimization

The propenyl group itself is a valuable fragment in drug design. It can serve as a rigid linker between different parts of a molecule or as a handle for further functionalization. The ability to introduce this group in a controlled manner using Suzuki-Miyaura coupling makes (E)-1-propenylboronic acid pinacol ester a useful tool in lead optimization campaigns, allowing for the systematic exploration of the chemical space around a core scaffold.

Boronic esters, in general, are widely used in the synthesis of a variety of APIs for oncology, anti-inflammatory, and anti-viral applications.[2] The stability of pinacol esters makes them particularly suitable for late-stage functionalization in complex syntheses.[11]

Safety and Handling

As with all chemical reagents, proper safety precautions are essential when handling (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane.

-

Hazard Classification: This compound is a flammable liquid.[4] It can also cause skin and eye irritation.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8 °C is recommended.

Conclusion and Future Outlook

(E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane stands as a testament to the power and versatility of organoboron chemistry in modern drug discovery and development. Its straightforward synthesis and robust performance in the Suzuki-Miyaura cross-coupling reaction make it an invaluable tool for the introduction of the propenyl moiety. Furthermore, its role as a key intermediate in the synthesis of more complex building blocks, such as cyclopropyl boronate esters, extends its utility far beyond its immediate structure.

For the medicinal chemist and drug development professional, a thorough understanding of the principles governing the synthesis and application of this reagent is not merely academic; it is a practical necessity for the efficient and innovative construction of the next generation of therapeutic agents. As the demand for more complex and finely-tuned molecular architectures continues to grow, the strategic importance of reagents like (E)-1-propenylboronic acid pinacol ester is set to increase, solidifying its place in the synthetic chemist's toolkit.

References

-

A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

GHS 11 (Rev.11) SDS Word 下载 CAS: 126726-62-3 Name: 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. XiXisys. Available at: [Link]

-

Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

-

Homologation of Boronic Esters with Lithiated Epoxides. Organic Syntheses. Available at: [Link]

-

Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. PMC - NIH. Available at: [Link]

-

Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. Available at: [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.org. Available at: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. Buy Racemic, Trans-1-Cyclopropyl-cyclopropyl-2-boronic acid pinacol ester [smolecule.com]

- 4. 4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane - Safety Data Sheet [chemicalbook.com]

- 5. 4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane | 72824-05-6 [chemicalbook.com]

- 6. 1-Propenylboronic acid pinacol ester - 83947-59-5 - Structure, Synthesis, Properties [organoborons.com]

- 7. Page loading... [guidechem.com]

- 8. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. シクロプロピルボロン酸ピナコールエステル 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 126726-62-3 Name: 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane2-Isopropenyl-4,4,5,5-tetramethyl-[1,3,2]dioxaboralaneIsopropenylboronic acid pinacol ester [xixisys.com]

A Spectroscopic Guide to 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: Structure, Characterization, and Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane is a valuable organoboron compound and a versatile building block in modern organic synthesis. As a pinacol boronic ester derivative of propene, it plays a significant role in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and stereoselectivity. The precise stereochemistry of the prop-1-en-1-yl group, existing as either the (E) or (Z) isomer, is critical for its reactivity and the stereochemical outcome of subsequent reactions. Therefore, a thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By delving into the theoretical underpinnings of each technique and presenting detailed experimental protocols and data interpretation, this document serves as an essential resource for scientists working with this reagent. The insights provided herein are grounded in established spectroscopic principles and field-proven methodologies, ensuring both technical accuracy and practical applicability.

Molecular Structure and Isomerism

The fundamental structure of the target compound consists of a propenyl group attached to a 1,3,2-dioxaborolane ring, which is substituted with four methyl groups at the 4 and 5 positions (the pinacol group). The double bond in the prop-1-en-1-yl moiety gives rise to geometric isomerism, resulting in (E) and (Z) diastereomers.

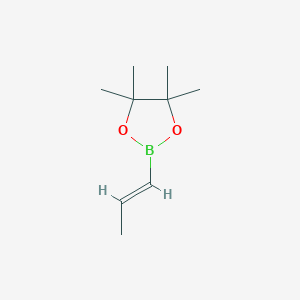

Caption: Molecular structures of (E) and (Z)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the connectivity of atoms and the stereochemistry of the double bond. Both ¹H and ¹³C NMR are essential for a complete characterization.

Theoretical Framework

The chemical shifts (δ) in ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei. The electronegativity of the boron and oxygen atoms in the dioxaborolane ring deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts. The key diagnostic feature for distinguishing between the (E) and (Z) isomers is the coupling constant (J) between the vinylic protons. For the (E)-isomer, a larger trans-coupling constant (typically 12-18 Hz) is expected, whereas the (Z)-isomer will exhibit a smaller cis-coupling constant (typically 6-12 Hz).

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this air- and moisture-sensitive compound is crucial for reproducibility.

Caption: Workflow for acquiring an IR spectrum of liquid this compound.

Data Interpretation and Spectral Features

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3050 - 3000 | =C-H stretch | Medium |

| ~2980 - 2850 | C-H (sp³) stretch | Strong |

| ~1640 - 1620 | C=C stretch | Medium |

| ~1380 - 1350 | B-O stretch (asymmetric) | Strong |

| ~1140 | B-O stretch (symmetric) | Strong |

| ~970 | =C-H bend (out-of-plane, trans) | Strong |

The presence of a strong absorption around 970 cm⁻¹ is highly indicative of a trans-disubstituted alkene, providing further evidence for the (E)-isomer. The strong bands in the 1380-1350 cm⁻¹ and around 1140 cm⁻¹ regions are characteristic of the B-O bonds within the pinacol boronic ester functionality.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and structural features.

Theoretical Framework

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule. For boronic esters, fragmentation often involves cleavage of the bonds adjacent to the boron atom and within the alkyl/alkenyl substituent.

Experimental Protocol: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

Caption: Workflow for GC-MS analysis of this compound.

Data Interpretation and Fragmentation Pattern

The molecular ion peak (M⁺) for C₉H₁₇BO₂ is expected at m/z 168. The isotopic pattern of boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%) will result in a characteristic M+1 peak that is more intense than expected from ¹³C alone.

Table 4: Expected Key Fragment Ions in EI-MS

| m/z | Possible Fragment |

| 168 | [M]⁺ (Molecular ion) |

| 153 | [M - CH₃]⁺ |

| 127 | [M - C₃H₅]⁺ |

| 111 | [M - C₄H₇O]⁺ |

| 83 | [C₆H₁₀B]⁺ |

| 55 | [C₄H₇]⁺ |

The fragmentation is likely to be initiated by the loss of a methyl group from the pinacol moiety (m/z 153) or the loss of the propenyl radical (m/z 127). Further fragmentation of the dioxaborolane ring can also occur. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, confirming the elemental composition. For (E)-alkenylboronic acid pinacol esters, ESI-MS is also a viable technique for determining the molecular weight. [1]

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS techniques provides a robust framework for its unequivocal identification and characterization. The combination of ¹H NMR coupling constants, characteristic IR absorption bands, and mass spectral fragmentation patterns allows for the confident assignment of its structure and, crucially, the determination of its double bond stereochemistry. The experimental protocols and interpretive guidelines presented in this technical guide are designed to empower researchers, scientists, and drug development professionals with the knowledge to effectively utilize and assess the quality of this important synthetic building block, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

-

Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 30, 105545. [Link]

Sources

A Senior Application Scientist's Guide to 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane: Procurement, Application, and Best Practices

Abstract: This technical guide provides an in-depth analysis of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, a pivotal alkenylboronate ester in modern organic synthesis. Tailored for researchers, chemists, and drug development professionals, this document covers the compound's physicochemical properties, commercial availability, and strategic procurement. It further details its primary application in Suzuki-Miyaura cross-coupling reactions with field-tested protocols and expert insights. The guide emphasizes the critical role of isomeric purity (E/Z) and offers practical advice on synthesis, handling, and characterization to ensure reproducible and high-yield outcomes in complex synthetic campaigns.

Introduction: The Strategic Value of Alkenylboronate Esters

In the landscape of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology.[1] The success of this reaction hinges on the quality and stability of the organoboron reagent. While boronic acids are foundational, their propensity for dehydration to form boroxines and susceptibility to protodeboronation can introduce variability.[2] Boronic esters, particularly those derived from pinacol (pinacol esters), offer a robust solution by protecting the boron center, thereby enhancing stability, extending shelf life, and simplifying handling.[3]

This compound, hereafter referred to as propenyl B(pin), is a versatile three-carbon building block. Its utility lies in its ability to introduce a propenyl moiety, a common structural motif in natural products and pharmaceutical agents, via a reliable and highly selective cross-coupling process. This guide provides the necessary technical depth to empower scientists to effectively source and deploy this valuable reagent.

Physicochemical Profile and the Criticality of Isomerism

Understanding the fundamental properties of propenyl B(pin) is paramount for its successful application. The compound is typically a colorless to pale yellow liquid, and its stability is significantly greater than its corresponding boronic acid.

A crucial aspect of this reagent is the stereochemistry about the carbon-carbon double bond, leading to E (trans) and Z (cis) isomers. The isomeric ratio can significantly influence the stereochemical outcome of subsequent reactions and may affect reaction kinetics. Therefore, accurate characterization and sourcing of the desired isomer are critical for stereoselective synthesis.

| Property | Value | Source |

| CAS Number | 83785-53-5 (for E/Z mixture) | Internal Database |

| Alternate CAS | 72824-05-6 (isomer unspecified) | [4] |

| Molecular Formula | C₉H₁₇BO₂ | [5] |

| Molecular Weight | 168.04 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | General Supplier Data |

| Boiling Point | ~ 65-70 °C at 15 mmHg | General Supplier Data |

Spectroscopic Characterization (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for distinguishing between the E and Z isomers. The key diagnostic signals are the coupling constants (J-values) between the vinylic protons.[6]

-

For the E-isomer , the coupling constant between the trans-vinylic protons is typically larger, in the range of 17-18 Hz .

-

For the Z-isomer , the coupling constant for the cis-vinylic protons is smaller, generally around 13-14 Hz .[7]

Researchers must carefully analyze the ¹H NMR spectrum from the supplier's Certificate of Analysis to confirm the isomeric purity of the purchased batch.

Commercial Availability and Procurement Strategy

Propenyl B(pin) is commercially available from several major chemical suppliers. However, availability often pertains to a mixture of E and Z isomers. Sourcing a specific, pure isomer may require contacting specialty chemical providers or considering in-house synthesis.

Major Commercial Suppliers

| Supplier | Product Name | Purity/Notes |

| Sigma-Aldrich (Merck) | 4,4,5,5-Tetramethyl-2-(1-propenyl)-1,3,2-dioxaborolane | Mixture of isomers |

| TCI America | (E/Z)-1-Propenylboronic Acid Pinacol Ester | Mixture of isomers |

| Combi-Blocks | (E/Z)-2-(Prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Mixture of isomers |

| Alfa Aesar | 1-Propenylboronic acid, pinacol ester | Mixture of isomers |

Procurement Insight: When procuring this reagent, it is imperative to:

-

Request a Lot-Specific Certificate of Analysis (CoA): Do not rely on a generic technical data sheet. The CoA will provide the measured purity and, most importantly, the ¹H NMR spectrum.

-

Verify Isomeric Ratio: Use the NMR data to confirm the E/Z ratio meets the requirements of your synthetic route. If a specific isomer is required, this must be explicitly stated and confirmed with the supplier.

-

Inquire About Stabilizers: Some suppliers may add stabilizers, which could be relevant for highly sensitive catalytic processes.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of propenyl B(pin) is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form a new C(sp²)-C(sp²) bond.[8][9] This reaction enables the stereospecific transfer of the propenyl group from boron to an aryl, heteroaryl, or vinyl halide/triflate.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.

Figure 1: Simplified Suzuki-Miyaura catalytic cycle.

Causality Behind the Cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/vinyl-halide bond (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The organic group (R²) is transferred from the boronate ester to the palladium center. This step requires activation by a base, which is believed to form a more nucleophilic borate species [-B(OR)₃]⁻, facilitating the transfer. The choice of base (e.g., K₃PO₄, Cs₂CO₃) is critical and can significantly impact yield.[1]

-

Reductive Elimination: The two coupled organic fragments (R¹ and R²) are expelled from the palladium coordination sphere, forming the final product and regenerating the active Pd(0) catalyst.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with the E-isomer of propenyl B(pin).

Objective: To synthesize 4-(prop-1-en-1-yl)biphenyl.

Reaction Scheme: 4-Bromobiphenyl + (E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane → (E)-4-(prop-1-en-1-yl)biphenyl

Materials:

-

4-Bromobiphenyl (1.0 equiv)

-

(E)-4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane (1.2 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

Experimental Workflow:

Figure 2: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Vessel Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobiphenyl (1.0 equiv), propenyl B(pin) (1.2 equiv), K₃PO₄ (3.0 equiv), and Pd(PPh₃)₄ (0.03 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane followed by degassed water (a common solvent ratio is 4:1 or 5:1 dioxane:water). The addition of water can accelerate the crucial transmetalation step.

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Aqueous Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and saturated sodium chloride solution (brine).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by the monitoring step (Step 4). The disappearance of the starting material, confirmed by an orthogonal analytical technique like LC-MS, provides a clear endpoint and validates the reaction's progression towards completion.

Handling, Storage, and Stability

While pinacol esters are significantly more stable than boronic acids, proper handling and storage are essential for maintaining their integrity.

-

Storage: Store propenyl B(pin) in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2-8 °C.[10] This minimizes hydrolysis from atmospheric moisture and potential degradation.

-

Handling: Handle the reagent in a well-ventilated fume hood. As with all organoboron compounds, avoid inhalation and skin contact. While less sensitive to air than many organometallics, it is best practice to handle it under an inert atmosphere, especially when dispensing small quantities for high-precision reactions.

-

Stability: Pinacol boronic esters are generally stable to chromatographic purification on silica gel.[11] However, they can be susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water.[12][13]

References

-

Vertex AI Search. The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability.

-

National Institutes of Health (NIH). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. 1

-

Poster Board #1276. Assessing the stability and reactivity of a new generation of boronic esters. 2

-

ResearchGate. Order of thermodynamic stability of representative boronic esters. 3

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 8

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. 12

-

ChemScene. 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane,98% (stabilized with TBC). 5

-

National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. 9

-

Organic Chemistry Portal. Miyaura Borylation Reaction. 11

-

The Royal Society of Chemistry. Ru-Catalyzed Isomerization of ω-Alkenylboronates towards Stereoselective Synthesis of Vinylboronates with Subsequent in-situ Functionalization. 7

-

Sigma-Aldrich. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97%. 10

-

Semantic Scholar. Stability of Boronic Esters to Hydrolysis : A Comparative Study. 13

-

ChemicalBook. 4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane | 72824-05-6. 4

-

Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. 6

Sources

- 1. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane | 72824-05-6 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. rsc.org [rsc.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97 25015-63-8 [sigmaaldrich.com]

- 11. Miyaura Borylation Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

solubility of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane in organic solvents

An In-depth Technical Guide to the Solubility of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a member of the versatile class of organic compounds known as pinacol boronic esters. These compounds are crucial building blocks in modern organic synthesis, most notably for their role as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The efficiency of such synthetic transformations, as well as subsequent purification and formulation processes, is intrinsically linked to the solubility of the boronic ester in the chosen reaction medium. An understanding of the solubility characteristics of this compound is therefore of paramount importance for researchers, scientists, and drug development professionals aiming to optimize their chemical workflows.

This guide provides a comprehensive overview of the expected solubility of this compound in common organic solvents, grounded in the established principles of physical organic chemistry and data from analogous structures. Furthermore, it offers detailed, field-proven protocols for the empirical determination of solubility, empowering researchers to generate precise data for their specific applications.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "similia similibus solvuntur," or "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The structure of this compound consists of a nonpolar pinacol moiety and a prop-1-en-1-yl group attached to the boron atom, which contributes a degree of polarity.

Pinacol esters are generally observed to be more soluble in organic solvents than their parent boronic acids.[2][3] Studies on phenylboronic acid pinacol ester have shown that it exhibits good solubility in a range of organic solvents, with the highest solubility in chloroform and the lowest in nonpolar hydrocarbons like methylcyclohexane.[2][3] For phenylboronic acid pinacol ester, the differences in solubility between various organic solvents were found to be relatively small.[2][3]

Based on these observations with analogous compounds, we can predict the following solubility behavior for this compound:

-

High Solubility: Expected in chlorinated solvents (e.g., dichloromethane, chloroform) and moderately polar aprotic solvents (e.g., tetrahydrofuran, ethyl acetate, acetone).

-

Moderate Solubility: Expected in ethers (e.g., diethyl ether) and some less polar solvents.

-

Low Solubility: Expected in nonpolar aliphatic hydrocarbons (e.g., hexane, cyclohexane).

-

Insoluble: Expected to be insoluble in water, though hydrolysis to the corresponding boronic acid can occur, especially under non-neutral pH conditions.

The following diagram illustrates the "like dissolves like" principle for the target molecule.

Caption: Predicted solubility based on the "like dissolves like" principle.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination is essential for obtaining precise solubility data for a specific solvent and set of conditions. Below are protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Experimental Protocol

-

Preparation: Into a series of small, dry test tubes, add approximately 10-20 mg of this compound.

-

Solvent Addition: To each test tube, add the chosen organic solvent dropwise, up to 1 mL.

-

Mixing: After each addition, vigorously shake or vortex the test tube for 30-60 seconds to facilitate dissolution.[4]

-

Observation: Observe the mixture against a contrasting background.

-

Soluble: The solid completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record Keeping: Meticulously record the observations for each solvent.

The following diagram outlines the workflow for qualitative solubility testing.

Caption: Workflow for qualitative solubility determination.

Quantitative Solubility Data

For applications requiring precise solubility values (e.g., in g/L or mol/L), a static equilibrium method, such as the shake-flask method, is recommended.

Experimental Protocol

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid has fully settled. Alternatively, centrifuge the sample to expedite phase separation.

-

Sample Extraction: Carefully extract a known volume of the clear, supernatant liquid (the saturated solution).

-

Solvent Evaporation: Remove the solvent from the extracted sample under reduced pressure or by careful evaporation.

-

Mass Determination: Accurately weigh the residual solid.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (g/L) = (Mass of residue (g)) / (Volume of supernatant extracted (L))

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner. The following table serves as a template for recording your experimental findings.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Observations |

| Hexane | Nonpolar | 25 | ||

| Toluene | Aromatic | 25 | ||

| Dichloromethane | Chlorinated | 25 | ||

| Diethyl Ether | Ether | 25 | ||

| Ethyl Acetate | Ester | 25 | ||

| Acetone | Ketone | 25 | ||

| Acetonitrile | Nitrile | 25 | ||

| Tetrahydrofuran | Ether | 25 | ||

| Methanol | Polar Protic | 25 |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As previously discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will generally lead to higher solubility.

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. However, this relationship should be determined experimentally for each solute-solvent system.

-

Hydrolytic Stability: Pinacol boronic esters can be susceptible to hydrolysis, especially in the presence of water, to form the corresponding boronic acid and pinacol.[5][6] This can be a consideration when using protic solvents that may contain residual water. The resulting boronic acid may have different solubility characteristics than the parent ester.

Conclusion

While theoretical principles provide a strong foundation for predicting the solubility of this compound, this guide emphasizes the necessity of empirical determination for achieving the precision required in research and development. The provided protocols offer robust methodologies for both qualitative and quantitative assessment of solubility in a range of organic solvents. By systematically evaluating solubility, scientists can enhance the efficiency and reproducibility of their synthetic and purification processes, ultimately accelerating the pace of innovation.

References

Sources

An In-depth Technical Guide to 4,4,5,5-Tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane and Its Applications

This guide provides a comprehensive technical overview of 4,4,5,5-tetramethyl-2-(prop-1-en-1-yl)-1,3,2-dioxaborolane, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nomenclature, synthesis, characterization, and core applications of this valuable chemical entity, with a focus on providing field-proven insights and robust experimental protocols.

Nomenclature, Isomerism, and Structural Synonyms

Clarity in chemical nomenclature is paramount for reproducible science. The compound in focus, with the systematic IUPAC name This compound , is a member of the boronic ester family, specifically a pinacol boronate.

A critical point of understanding lies in its isomerism. The term "prop-1-en-1-yl" specifies an internal double bond, which can exist as either the (E) (trans) or (Z) (cis) isomer. The (E)-isomer is the more commonly synthesized and commercially available form due to its thermodynamic stability and the stereospecificity of common synthetic routes.

It is essential to distinguish this compound from its constitutional isomer, 4,4,5,5-tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane , which features a terminal double bond. This isomer is more commonly known by the trivial name isopropenylboronic acid pinacol ester .[1][2] The distinct placement of the double bond significantly alters the steric environment and reactivity of the molecule.

Throughout scientific literature and chemical catalogs, several synonyms are used interchangeably for the target compound, primarily for the (E)-isomer:

-

(E)-Prop-1-en-1-ylboronic acid pinacol ester

-

trans-1-Propenylboronic acid pinacol ester[3]

-

(E)-1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-ene

-

Propen-1-ylboronic acid, pinacol ester[4]

For the purpose of this guide, we will primarily focus on the (E)-isomer, referencing it by its common synonym, (E)-propenylboronic acid pinacol ester.

Physicochemical and Safety Data

A summary of key physical properties and safety information is crucial for proper handling and experimental design.

Table 1: Physicochemical Properties of (E)-Propenylboronic Acid Pinacol Ester

| Property | Value | Source |

| CAS Number | 83947-58-4 | [3] |

| Molecular Formula | C₉H₁₇BO₂ | [3] |

| Molecular Weight | 168.04 g/mol | [3] |

| Appearance | Liquid | [3] |

| Density | 0.881 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.433 | [3] |

Table 2: Hazard Identification and Safety Precautions

| Hazard Statement | GHS Classification & Precautionary Measures |

| Flammability | H226: Flammable liquid and vapor.[1] Prevention (P210): Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| Skin Irritation | H315: Causes skin irritation.[1] Prevention (P280): Wear protective gloves and eye protection. Response (P302+P352): IF ON SKIN: Wash with plenty of water. |

| Eye Irritation | H319: Causes serious eye irritation.[1] Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Respiratory Irritation | H335: May cause respiratory irritation.[1] Prevention (P261): Avoid breathing vapors/spray.[5] |

| Handling & Storage | Store in a cool, well-ventilated place. Keep container tightly closed. Boronic esters are sensitive to moisture and should be handled under an inert atmosphere. |

Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Synthesis and Characterization

The most direct and stereoselective method for preparing (E)-alkenylboronic esters is the hydroboration of terminal alkynes.[6] This reaction proceeds via a syn-addition of a boron-hydride bond across the triple bond, leading exclusively to the (E)-isomer.

Causality in Synthetic Design: Why Hydroboration?

The choice of hydroboration with a reagent like pinacolborane (H-Bpin) is driven by several key factors:

-

Stereoselectivity: The concerted, four-membered transition state of the hydroboration mechanism ensures that the hydrogen and boron atoms are delivered to the same face of the alkyne (syn-addition). For a terminal alkyne like propyne, this directly establishes the (E)-geometry of the resulting vinylborane.

-

Regioselectivity: The boron atom, being the more electropositive component of the B-H bond, preferentially adds to the less sterically hindered terminal carbon of the alkyne. This anti-Markovnikov addition is a hallmark of hydroboration.

-

Reagent Stability and Utility: Pinacolborane is a stable, easy-to-handle liquid reagent. The resulting pinacol ester is significantly more robust towards hydrolysis and oxidation compared to the corresponding boronic acid, facilitating purification by standard techniques like silica gel chromatography and ensuring a longer shelf-life.[7][8]

Experimental Protocol: Synthesis via Hydroboration

The following is a representative, field-proven protocol adapted from established methods for the synthesis of (E)-alkenylboronic esters.[6]

Reaction: Hydroboration of Propyne with Pinacolborane

-

Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add pinacolborane (1.0 eq).

-

Reaction Setup: Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Bubble propyne gas (1.1 eq) through the neat pinacolborane with stirring. Alternatively, a solution of the alkyne in a dry, aprotic solvent like THF can be used.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by GC-MS or TLC.

-

Work-up: Once the reaction is complete, remove any excess propyne and solvent under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (E)-propenylboronic acid pinacol ester as a colorless liquid.

Caption: General workflow for the synthesis of (E)-propenylboronic acid pinacol ester.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity of the synthesized product. The following data are representative for (E)-alkenylboronic esters.[6]

Table 3: Representative NMR Data for (E)-Alkenylboronic Esters (in CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Key Features & Coupling |

| ¹H NMR | ~ 1.25 (s, 12H) | Singlet for the four equivalent methyl groups on the pinacol ring. |

| ~ 1.85 (d, 3H) | Doublet for the methyl group on the propenyl chain. | |

| ~ 5.40 (d, 1H) | Doublet for the vinyl proton alpha to the boron atom. | |

| ~ 6.60 (m, 1H) | Multiplet for the vinyl proton beta to the boron atom. | |

| ¹³C NMR | ~ 24.8 | Pinacol methyl carbons. |

| ~ 83.1 | Quaternary carbons of the pinacol ring attached to oxygen. | |

| ~ 18.5 | Propenyl methyl carbon. | |

| ~ 148.0 | Vinyl carbon beta to the boron atom. | |

| Not observed | The vinyl carbon attached directly to the boron atom is often broadened to the baseline or not observed due to quadrupolar relaxation. |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

(E)-Propenylboronic acid pinacol ester is a premier coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern C(sp²)-C(sp²) bond formation.[9][10] This reaction's prominence in pharmaceutical and materials science stems from its mild conditions, high functional group tolerance, and the commercial availability and stability of its boronic ester reagents.[11]

Mechanistic Rationale

The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle. The use of a pinacol boronate like our target compound is integral to this process.

-

Oxidative Addition: A low-valent Pd(0) catalyst complex undergoes oxidative addition into an aryl or vinyl halide (or triflate) bond, forming a Pd(II) intermediate.

-

Transmetalation: This is the crucial step involving the boronic ester. A base (e.g., K₃PO₄, Cs₂CO₃) activates the boronic ester, forming a more nucleophilic "ate" complex. This complex then transfers its organic group (the propenyl moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) species. The stability and appropriate reactivity of the pinacol ester are key to the efficiency of this step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a generalized yet robust procedure for the coupling of an aryl bromide with (E)-propenylboronic acid pinacol ester, reflecting common laboratory practice.[12]

Reaction: Coupling of 4-Bromoanisole with (E)-Propenylboronic Acid Pinacol Ester

-

Preparation: In a glovebox, charge a vial with Pd(dppf)Cl₂ (2 mol%), potassium phosphate (K₃PO₄, 3.0 eq), 4-bromoanisole (1.0 eq), and (E)-propenylboronic acid pinacol ester (1.5 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the vial.

-

Reaction Conditions: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 80-100 °C.

-

Reaction Progression: Stir the reaction for 12-24 hours. Monitor the consumption of the aryl bromide by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography to yield the desired product, (E)-1-methoxy-4-(prop-1-en-1-yl)benzene.

Conclusion

This compound, particularly its (E)-isomer, stands as a highly valuable and versatile building block in synthetic organic chemistry. Its straightforward, stereoselective synthesis via alkyne hydroboration and its exceptional performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for the construction of complex molecular architectures. The stability afforded by the pinacol protecting group ensures its practicality in a laboratory setting, enabling researchers in drug discovery and materials science to forge new carbon-carbon bonds with precision and efficiency. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective application.

References

-

Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330. Available at: [Link]

-

Pereira, S., & Srebnik, M. (1996). A study of hydroboration of alkenes and alkynes with pinacolborane catalyzed by transition metals. Tetrahedron Letters, 37(19), 3283-3286. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Available at: [Link]

-

Sayes, M., Benoit, G., & Charette, A. B. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299. Available at: [Link]

-

Ton, N. N. H., Mai, B. K., & Nguyen, T. V. (2021). Tropylium-Promoted Hydroboration Reactions: Mechanistic Insights Via Experimental and Computational Studies. The Journal of Organic Chemistry, 86(13), 9117–9133. Available at: [Link]

-

Hydroboration of Internal Alkynes Catalyzed by [(Ph3P)2Fe(CO)(NO)]H: a Case of Boron-Source controlled Regioselectivity. (n.d.). ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolane. National Center for Biotechnology Information. Available at: [Link]

- Leonori, D., & Aggarwal, V. K. (2015). Supporting Information for Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Royal Society of Chemistry.

-

iChemical. (n.d.). Phenylboronic acid pinacol ester, CAS No. 24388-23-6. Available at: [Link]

- TCI Europe N.V. (n.d.). SAFETY DATA SHEET: 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. TCI Chemicals.

- Singh, R., & Singh, P. (2016). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Letters in Organic Chemistry, 13(5), 334-342.

- Le, C. M., et al. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 10(58), 35307-35311.

-

ResearchGate. (n.d.). Figure S19. 1H NMR spectrum of phenylboronic acid pinacol ester a in.... Available at: [Link]

- Mondal, S., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.

-

Gioia, B., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 29, 105230. Available at: [Link]

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Kabalka, G. W., & Varma, R. S. (2009). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration. Organic letters, 11(18), 4204–4206.

- Morken, J. P., et al. (2012).

-

ResearchGate. (n.d.). 2‐Isopropoxyl‐4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolane. Available at: [Link]

- Roeske, L., et al. (2023). Story of Hydroboration: Experimentally Generated Mechanistic Insights. The Journal of Organic Chemistry, 88(13), 8839-8846.

- Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983.

- Sigma-Aldrich. (2022). SAFETY DATA SHEET: Thiophene-2-boronic acid pinacol ester.

- XiXisys.com. (2025). SAFETY DATA SHEETS: 2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

- Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of organic chemistry, 70(18), 7324–7330.

- Widdifield, C. M., et al. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 366-377.

- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

Sources